6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C7H6ClN3. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 6-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine .
Scientific Research Applications
6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[4,3-c]pyridine: A closely related compound with similar structural features but lacking the methyl group.
1H-Pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridines with different fusion patterns and biological activities.
Uniqueness
6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and methyl groups influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXPDGKKDNDTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=NC=C2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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